molecular formula C15H13Cl2N3O2 B6440073 N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide CAS No. 2549065-19-0

N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B6440073
CAS No.: 2549065-19-0
M. Wt: 338.2 g/mol
InChI Key: GZAXCPIPQPISTD-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound featuring a fused pyrano[4,3-c]pyridazine core. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is fused to a dihydropyran ring, creating a bicyclic system.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-11-2-1-9(12(17)6-11)7-18-15(21)14-5-10-8-22-4-3-13(10)19-20-14/h1-2,5-6H,3-4,7-8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAXCPIPQPISTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrano[4,3-c]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrano[4,3-c]pyridazine ring system.

    Introduction of the Dichlorophenylmethyl Group: The dichlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenylmethyl halide reacts with the pyrano[4,3-c]pyridazine intermediate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its pyrano[4,3-c]pyridazine scaffold and dichlorophenyl substituent. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Features References
N-[(2,4-Dichlorophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide Pyrano[4,3-c]pyridazine N-[(2,4-Dichlorophenyl)methyl] carboxamide ~400–450 (estimated) High lipophilicity due to dichlorophenyl group; potential CNS activity.
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide Pyrano[2,3-c]pyridine 5-Chloro-2,4-dimethoxyphenyl, hydroxymethyl, 4-methoxyphenylimino, methyl 509.94 Polar substituents (methoxy, hydroxymethyl) enhance solubility; Z-configuration.
PP1a (5H,7H,8H-pyrano[4,3-b]pyridin-7-one) Pyrano[4,3-b]pyridin-7-one Unsubstituted ~180–200 (estimated) Ketone at position 7; simpler structure for derivatization studies.
21d (Cannabinoid Receptor 1 Antagonist) Pyrazole Butylcarbamoyl, 4-chlorophenyl, 2,4-dichlorophenyl ~600 (estimated) High receptor selectivity; pyrazole core with bulky substituents.

Key Observations

Core Heterocycle Differences: The target compound’s pyrano[4,3-c]pyridazine core differs from pyrano[2,3-c]pyridine () in nitrogen positioning, which affects electronic properties and binding interactions. Pyridazine’s two adjacent nitrogens increase polarity compared to pyridine’s single nitrogen . Pyrano[4,3-b]pyridin-7-ones () feature a ketone group, making them more reactive but less stable than carboxamide derivatives .

Pyrazole-based analogs () prioritize bulky substituents (e.g., butylcarbamoyl) for receptor selectivity, whereas the target compound’s smaller fused ring system may favor different pharmacological targets .

Synthetic Strategies: The target compound’s synthesis likely involves carboxamide coupling (similar to ’s use of isocyanates) .

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